molecular formula C22H34O3 B607338 Epeleuton CAS No. 1667760-39-5

Epeleuton

Katalognummer: B607338
CAS-Nummer: 1667760-39-5
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: DJYKWMOPVZGTRJ-PILRRHKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Epeleuton unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Epeleuton ist im Vergleich zu anderen Omega-3-Fettsäuren aufgrund seiner spezifischen Hydroxylierung und Veresterung einzigartig, wodurch seine biologische Aktivität und das Sicherheitsprofil verbessert werden. Ähnliche Verbindungen umfassen:

Die einzigartige chemische Struktur und die verbesserte biologische Aktivität von this compound machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen und unterscheiden es von anderen Omega-3-Fettsäuren .

Biologische Aktivität

Epeleuton, chemically known as 15-hydroxy eicosapentaenoic acid ethyl ester, is a second-generation synthetic omega-3 fatty acid derivative of eicosapentaenoic acid (EPA). It has garnered attention for its potential therapeutic applications in various inflammatory and metabolic disorders, particularly in sickle cell disease (SCD) and nonalcoholic fatty liver disease (NAFLD). This article examines the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future therapeutic strategies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

  • Anti-inflammatory Effects : this compound has been shown to reduce the activation of the nuclear factor-kB (NF-kB) pathway, which plays a crucial role in inflammation. In preclinical studies involving mice with SCD, this compound treatment resulted in decreased levels of inflammatory markers such as C-reactive protein and pentraxin-2 .
  • Lipid Modulation : As a synthetic omega-3 fatty acid, this compound alters lipid profiles by reducing triglycerides and very-low-density lipoprotein cholesterol without increasing low-density lipoprotein cholesterol. This lipid-modulating effect is significant for patients with metabolic disorders .
  • Organ Protection : this compound has demonstrated protective effects against hypoxia/reoxygenation-induced organ damage in SCD models. It promotes a pro-resolving lipidomic pattern in affected organs, suggesting an ability to mitigate oxidative stress and inflammation .

Efficacy in Sickle Cell Disease

Recent studies have highlighted the efficacy of this compound in managing complications associated with SCD:

  • Preclinical Studies : In humanized SCD mice, this compound significantly reduced the activation of NF-kB and inflammatory markers in key organs such as the lungs, kidneys, and liver. This was associated with improved hematocrit levels and reduced sickling of red blood cells under hypoxic conditions .
  • Clinical Trials : A Phase II clinical trial assessed the effects of this compound on patients with SCD. The study noted a reduction in markers of vascular activation and inflammation, supporting its potential as a therapeutic agent for SCD management .

Effects on Nonalcoholic Fatty Liver Disease

This compound's impact on NAFLD was evaluated in a randomized controlled trial:

  • Trial Design : The study included 96 adults with NAFLD who received either this compound (1 g or 2 g daily) or placebo for 16 weeks. Although primary endpoints related to liver function did not show significant improvement, secondary analyses revealed notable reductions in triglycerides, fasting plasma glucose, and inflammatory markers .
  • Lipid Profile Improvements : this compound at a dose of 2 g/day led to a significant decrease in hemoglobin A1c levels among participants with elevated baseline levels, indicating potential benefits for glycemic control .

Data Summary

The following table summarizes key findings from studies on this compound:

Study Type Condition Key Findings
Preclinical StudySickle Cell DiseaseReduced NF-kB activation; improved organ function; decreased inflammatory markers .
Phase II Clinical TrialNonalcoholic Fatty LiverSignificant reductions in triglycerides and HbA1c; no improvement in primary liver function markers .
Lipidomic AnalysisSickle Cell DiseaseShift towards pro-resolving lipid profiles; lower levels of leukotriene B4 .

Case Study 1: this compound in Sickle Cell Disease

In a recent study involving humanized mice models of SCD, this compound administration resulted in:

  • A significant decrease in hemolysis markers.
  • Improved red blood cell membrane stability.
  • Reduction in neutrophil counts during hypoxic episodes.

These findings suggest that this compound may enhance red blood cell resilience under stress conditions typical in SCD patients .

Case Study 2: this compound for Cardiometabolic Health

In patients with NAFLD:

  • This compound treatment led to improvements in lipid profiles without adverse effects on low-density lipoprotein cholesterol.
  • Notable decreases were observed in systemic inflammation markers, indicating potential cardiovascular benefits alongside liver health improvements .

Eigenschaften

CAS-Nummer

1667760-39-5

Molekularformel

C22H34O3

Molekulargewicht

346.5 g/mol

IUPAC-Name

ethyl (5Z,8Z,11Z,13E,15S,17Z)-15-hydroxyicosa-5,8,11,13,17-pentaenoate

InChI

InChI=1S/C22H34O3/c1-3-5-15-18-21(23)19-16-13-11-9-7-6-8-10-12-14-17-20-22(24)25-4-2/h5-7,10-13,15-16,19,21,23H,3-4,8-9,14,17-18,20H2,1-2H3/b7-6-,12-10-,13-11-,15-5-,19-16+/t21-/m0/s1

InChI-Schlüssel

DJYKWMOPVZGTRJ-PILRRHKESA-N

SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

Isomerische SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OCC)O

Kanonische SMILES

CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)OCC)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Epeleuton; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epeleuton
Reactant of Route 2
Epeleuton
Reactant of Route 3
Epeleuton
Reactant of Route 4
Epeleuton
Reactant of Route 5
Epeleuton
Reactant of Route 6
Epeleuton

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.